molecular formula C17H17NO2 B12573499 1-(10H-Phenoxazin-10-YL)pentan-1-one CAS No. 194241-91-3

1-(10H-Phenoxazin-10-YL)pentan-1-one

Cat. No.: B12573499
CAS No.: 194241-91-3
M. Wt: 267.32 g/mol
InChI Key: FNQLZEPNXBUXAR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(10H-Phenoxazin-10-YL)pentan-1-one involves several steps, starting from phenoxazine. One common method involves the reaction of phenoxazine with pentanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(10H-Phenoxazin-10-YL)pentan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(10H-Phenoxazin-10-YL)pentan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(10H-Phenoxazin-10-YL)pentan-1-one involves its interaction with molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(10H-Phenoxazin-10-YL)pentan-1-one can be compared with other phenoxazine derivatives such as:

Properties

CAS No.

194241-91-3

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-phenoxazin-10-ylpentan-1-one

InChI

InChI=1S/C17H17NO2/c1-2-3-12-17(19)18-13-8-4-6-10-15(13)20-16-11-7-5-9-14(16)18/h4-11H,2-3,12H2,1H3

InChI Key

FNQLZEPNXBUXAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31

Origin of Product

United States

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